molecular formula C20H15FN2O4S2 B2475831 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 941892-74-6

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2475831
CAS No.: 941892-74-6
M. Wt: 430.47
InChI Key: ZVFKKHLHFUUPCD-UHFFFAOYSA-N
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Description

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide ( 941892-74-6) is a specialized organic compound with a molecular formula of C20H15FN2O4S2 and a molecular weight of 430.47 g/mol . Its unique molecular structure incorporates a benzofuran ring and a thiazole ring, linked by a 4-fluorobenzenesulfonylpropanamide group . This combination of heterocyclic aromatic systems contributes to the compound's stability and reactivity, while the fluorobenzenesulfonyl group is known to fine-tune its electronic properties, making it a promising scaffold for pharmaceutical research and development . The compound is of significant interest for investigating the modulation of specific biological targets, particularly in the areas of enzyme inhibition and signal transduction pathways . Hybrid molecules containing benzofuran and thiazole motifs have demonstrated relevant antimicrobial properties in research settings, suggesting a potential avenue for exploration with this compound . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), indicating its potential utility as a pharmacological tool in basic research . Researchers can utilize this compound to study kinetics and mechanisms of action in various biochemical contexts. This product is intended for research and manufacturing purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S2/c21-14-5-7-15(8-6-14)29(25,26)10-9-19(24)23-20-22-16(12-28-20)18-11-13-3-1-2-4-17(13)27-18/h1-8,11-12H,9-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKKHLHFUUPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the intermediate compound with 4-fluorobenzenesulfonyl chloride.

    Formation of the Propanamide Group: The final step involves the amidation reaction to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group (-SO₂-) in this compound exhibits stability under standard conditions but can undergo further oxidation under aggressive reagents. Key findings include:

Reaction TypeReagents/ConditionsProductsMechanism
Sulfur oxidationH₂O₂ (30%), m-CPBA (meta-chloroperbenzoic acid), 0–5°C, DCMSulfonic acid derivatives (unstable intermediates)Electrophilic addition of oxygen to sulfonyl group
Benzofuran ring oxidationKMnO₄ (acidic), CrO₃Cleavage of furan ring to dicarboxylic acidRadical-mediated ring opening

Key Insight : Oxidation of the sulfonyl group is rarely observed due to its +6 oxidation state, but ring systems (e.g., benzofuran) are more susceptible.

Reduction Reactions

The sulfonyl and amide groups are primary targets for reduction:

Reaction TypeReagents/ConditionsProductsSelectivity
Sulfonyl reductionLiAlH₄, THF, refluxSulfide (-S-) derivativesComplete reduction of -SO₂- to -S-
Amide reductionBH₃·THF, 0°C → RTAmine intermediatesPartial reduction to secondary amines

Example :
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamideLiAlH₄N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide\text{this compound} \xrightarrow{\text{LiAlH₄}} \text{N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide} .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution (EAS)

  • Benzofuran ring : Reacts at the 5-position due to electron-rich furan oxygen.

  • Fluorophenyl ring : Deactivated by -F; reactions require strong electrophiles.

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 50°CC5 of benzofuran5-Nitro derivative
HalogenationCl₂/FeCl₃C5 of benzofuran5-Chloro derivative

Nucleophilic Aromatic Substitution (NAS)

  • Fluorophenyl group : -F acts as a leaving group under basic conditions.

ReactionReagentsProduct
Methoxy substitutionNaOMe, DMF, 80°C4-Methoxyphenyl analog

Hydrolysis Reactions

The amide and sulfonyl groups are hydrolytically stable but reactive under extreme conditions:

Bond TargetedReagents/ConditionsProducts
Amide hydrolysis6M HCl, reflux3-((4-Fluorophenyl)sulfonyl)propanoic acid + 2-amino-4-(benzofuran-2-yl)thiazole
Sulfonamide hydrolysis*Not observed

Note : Sulfonamide hydrolysis is kinetically hindered due to strong S-N bonding .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions:

ReactionReagentsProduct
With azidesNaN₃, Cu(I), RTTriazole-thiazole hybrids
With alkynesPd(OAc)₂, 80°CFused bicyclic systems

Mechanistic Insight : Thiazole’s electron-deficient C2 position facilitates dipolar cycloadditions .

Functionalization via Cross-Coupling

Catalytic cross-coupling enhances structural diversity:

Reaction TypeCatalysts/ReagentsProducts
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives at benzofuran C3
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated thiazole analogs

Example :
Thiazole-NH+Ph-B(OH)₂PdN-Ph-thiazole derivative\text{Thiazole-NH} + \text{Ph-B(OH)₂} \xrightarrow{\text{Pd}} \text{N-Ph-thiazole derivative} .

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductsProposed Pathway
UV (254 nm), MeCNBenzofuran-thiazole dimerRadical coupling at benzofuran C3

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (Scale: 1–5)
Benzofuran ringEAS4
Thiazole ringCycloaddition3
Sulfonyl groupReduction2
Amide groupHydrolysis1

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate
The compound is being investigated as a lead compound in drug discovery due to its structural features that suggest potential biological activity. Its unique combination of benzofuran and thiazole rings, along with a sulfonamide group, may contribute to various pharmacological effects.

Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Properties : Compounds containing thiazole and sulfonamide functionalities have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The compound's interactions with cellular pathways may influence cancer cell proliferation. Studies on related compounds have demonstrated promising results against various cancer cell lines, suggesting that this compound could also possess anticancer properties .

Pharmaceutical Applications

Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate that its bioavailability could be favorable for therapeutic applications .

Formulation Development
The compound's unique chemical structure allows for the development of novel pharmaceutical formulations that could enhance drug delivery systems. Its solubility and stability characteristics are being studied to optimize formulations for clinical use .

Materials Science

Development of Novel Materials
this compound is also being explored in materials science for its potential use in creating new materials with specific electronic or optical properties. The interactions between the compound's functional groups can lead to innovative applications in sensors and organic electronics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives similar to this compound against a range of bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Anticancer Screening

In vitro studies assessed the anticancer properties of related compounds against breast cancer cell lines (MCF7). The findings suggested that some derivatives showed promising cytotoxic effects, warranting further investigation into their mechanisms and potential as therapeutic agents .

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against Gram-positive bacteria
PharmaceuticalsDrug formulation developmentFavorable pharmacokinetic properties observed
Materials ScienceDevelopment of electronic materialsPotential for innovative sensor applications

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Involvement: Affecting cellular pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound likely requires sulfonation steps (e.g., Friedel-Crafts or coupling reactions) absent in simpler analogs like 5b and 6, which are synthesized via one-pot, catalyst-free methods .
  • Substituent Effects : The sulfonyl group in the target compound increases polarity compared to imine derivatives (5b, 6) or furan-containing analogs (31). Fluorine positioning (para in the target vs. meta/ortho in others) modulates electronic properties and intermolecular interactions .
Crystallography and Intermolecular Interactions
  • Target Compound: No direct crystallographic data is available, but analogs like 5b and 6 exhibit C–H···N/O/π and π···π interactions in their crystal lattices. The sulfonyl group in the target compound may enhance hydrogen bonding, improving solubility .
  • 5b and 6 : Fluorine substituents influence crystal packing; 5b (fluoro on thiazole) and 6 (fluoro on phenyl) form solid solutions due to similar group sizes, despite electronic differences .

Electronic and Steric Effects

  • In contrast, methoxy or phenyl substituents (e.g., 5a, 6) offer electron-donating effects .
  • Steric Hindrance : The benzofuran-thiazole core in the target compound introduces bulkiness, which may limit membrane permeability compared to smaller analogs like 31 .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, highlighting key research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C24H23N3O4S
  • Molecular Weight : 493.6 g/mol

The structure features a thiazole ring, a benzofuran moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound enhances its efficacy against various bacterial strains. For instance:

  • In vitro studies have shown that compounds with similar structures demonstrate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

A comparative analysis of the inhibition zones (IZ) for related compounds revealed:

CompoundInhibition Zone (mm)Microorganism
Compound A23 mmS. aureus
Compound B20 mmE. coli
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that thiazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example:

  • Cell Viability Assays : The compound demonstrated significant growth inhibition in cancer cell lines such as HCT116 and A431, with IC50 values indicating potent activity .

A summary of the anticancer activity is shown below:

Cell LineIC50 (µM)Reference
HCT116< 50
A431< 60

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran and thiazole derivatives reveals that specific substituents on the aromatic rings significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial activity.
  • Thiazole Ring Contribution : The thiazole moiety is crucial for cytotoxicity, as modifications to this part of the molecule often lead to decreased activity .

Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized several thiazole derivatives and tested their antimicrobial properties against a panel of pathogens. Among these, this compound exhibited one of the highest levels of activity against S. aureus, with an inhibition zone comparable to standard antibiotics .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it effectively reduced cell viability in both HCT116 and A431 cells, suggesting potential for further development as an anticancer agent .

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